Product packaging for 2-Deoxyglyceraldehyde 3-phosphate(Cat. No.:CAS No. 35290-58-5)

2-Deoxyglyceraldehyde 3-phosphate

Cat. No.: B1213257
CAS No.: 35290-58-5
M. Wt: 154.06 g/mol
InChI Key: YOMYGMAXQRBVPP-UHFFFAOYSA-N
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Description

2-Deoxyglyceraldehyde 3-Phosphate is a synthetic glyceraldehyde 3-phosphate (G3P) analog investigated for its role as a substrate or inhibitor in metabolic enzyme studies . G3P is a central intermediate in glycolysis, and its dehydrogenase, GAPDH, is a well-characterized enzyme that catalyzes its conversion to 1,3-bisphosphoglycerate . Research on analog compounds like this compound provides valuable insights into enzyme mechanisms, active site specificity, and the design of potential therapeutic inhibitors . Preliminary investigations on similar fluorinated analogs have explored their inhibitory potential against enzymes like triose phosphate dehydrogenase . This product is offered as a high-purity solution for research applications. It is intended for laboratory use by trained professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7O5P B1213257 2-Deoxyglyceraldehyde 3-phosphate CAS No. 35290-58-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35290-58-5

Molecular Formula

C3H7O5P

Molecular Weight

154.06 g/mol

IUPAC Name

3-oxopropyl dihydrogen phosphate

InChI

InChI=1S/C3H7O5P/c4-2-1-3-8-9(5,6)7/h2H,1,3H2,(H2,5,6,7)

InChI Key

YOMYGMAXQRBVPP-UHFFFAOYSA-N

SMILES

C(COP(=O)(O)O)C=O

Canonical SMILES

C(COP(=O)(O)O)C=O

Other CAS No.

35290-58-5

Synonyms

2-deoxyglyceraldehyde 3-phosphate
3-hydroxypropionaldehyde 3-phosphate

Origin of Product

United States

Enzymology and Catalytic Mechanisms

Identification and Characterization of Enzymes Directly Acting on 2-Deoxyglyceraldehyde 3-phosphate

Current scientific literature does not provide significant evidence for the identification and characterization of enzymes that specifically and directly act on this compound.

Detailed Enzymatic Reaction Mechanisms

Due to the lack of identified enzymes directly metabolizing this compound, a detailed enzymatic reaction mechanism cannot be described.

Kinetic Properties of Enzymes Involved in this compound Metabolism

As no enzymes directly involved in the metabolism of this compound have been characterized, their kinetic properties remain unknown.

Enzyme Engineering and Biocatalytic Applications for Related Deoxy-Phosphates

The engineering of enzymes that act on structurally similar deoxy-phosphates, such as deoxyribose-5-phosphate, provides a framework for potential biocatalytic applications. Deoxyribose-5-phosphate aldolases (DERAs) are a key class of enzymes in this context.

Deoxyribose-5-phosphate aldolases (DERAs, EC 4.1.2.4) are Class I aldolases that naturally catalyze the reversible aldol (B89426) reaction between acetaldehyde (B116499) and D-glyceraldehyde-3-phosphate to form deoxyribose-5-phosphate. nih.gov These enzymes are notable for their ability to utilize two aldehydes as both donor and acceptor molecules. nih.gov Protein engineering has been instrumental in expanding the substrate scope and enhancing the stability of DERAs for biocatalytic purposes.

Key protein engineering strategies include:

Rational Design and Site-Directed Mutagenesis: This approach involves identifying key amino acid residues in the active site and making specific changes to alter substrate specificity or improve catalytic efficiency.

Directed Evolution: This method employs random mutagenesis followed by high-throughput screening or selection to identify enzyme variants with desired properties. It has been successfully used to enhance the stability and activity of DERAs.

Structure-Guided Engineering: By analyzing the three-dimensional structure of DERAs, researchers can make more informed decisions for mutagenesis to achieve specific catalytic outcomes. DERA enzymes are found across all kingdoms of life, providing a diverse pool of sequences and structures for engineering efforts. nih.gov

Engineered DERAs and other related aldolases have become valuable tools in biocatalysis for the formation of carbon-carbon (C-C) bonds, a fundamental process in organic synthesis. nih.gov

Applications include:

Asymmetric Synthesis: Engineered aldolases can catalyze the stereoselective synthesis of complex molecules, including intermediates for pharmaceuticals. For instance, evolved 2-dehydro-3-deoxy-phosphogluconate aldolase (B8822740) (KDPG aldolase) can accept both D- and L-glyceraldehyde in their non-phosphorylated form, expanding its utility in asymmetric synthesis. wikipedia.org

Production of Novel Compounds: By accepting a variety of aldehydes as substrates, engineered DERAs can be used to synthesize a range of novel compounds that are not readily accessible through traditional chemical methods. nih.gov This versatility makes them powerful biocatalysts for generating chemical diversity.

Biocatalytic Cascades: DERAs can be integrated into multi-enzyme reaction cascades to produce complex molecules from simple starting materials in a one-pot synthesis, improving efficiency and reducing waste.

Enzymatic C-C bond formation, as catalyzed by aldolases like DERA, represents a green and efficient alternative to conventional chemical synthesis. nih.gov The continued exploration and engineering of these enzymes hold significant promise for the sustainable production of valuable chemicals.

Biological Roles and Cellular Implications

Significance as a Specific Metabolic Intermediate or Side Product

2-Deoxyglyceraldehyde 3-phosphate is not recognized as a canonical intermediate in central metabolic pathways such as glycolysis or the pentose (B10789219) phosphate (B84403) pathway. Unlike its close structural analog, glyceraldehyde 3-phosphate (G3P), which is a pivotal molecule in these routes, this compound is not a substrate for the primary enzymes that process triose phosphates. Its significance in a biological context is likely that of a side product or a xenobiotic compound.

The formation of such deoxy sugars can occur under conditions of cellular stress. For instance, the radical-mediated degradation of carbohydrates or the non-enzymatic reduction of keto-sugars could potentially lead to its formation. However, dedicated enzymatic pathways for its synthesis or catabolism in mainstream metabolism have not been identified. Its presence in a cell would therefore represent a deviation from normal metabolic operations, potentially arising from damage to its parent compound, G3P, or from the metabolism of unusual deoxy-sugars.

Influence on Cellular Metabolic Flux (Conceptual)

The influence of this compound on cellular metabolic flux is largely conceptual, based on its structural similarity to G3P. As an analog of a key glycolytic intermediate, it has the potential to interfere with normal energy metabolism.

Furthermore, the formation of this compound from G3P would represent a drain on the glycolytic pathway, diverting carbon away from energy production and the synthesis of essential downstream metabolites. Studies with other deoxy-sugars, such as 2-deoxyglucose, have demonstrated their ability to inhibit glycolysis and deplete cellular ATP levels, supporting the concept that this compound could exert a similar disruptive effect on cellular energy homeostasis nih.govnih.govnih.gov.

Potential Modulatory Effects on Enzyme Activities (e.g., Glycolytic Intermediates)

Beyond competitive inhibition, this compound could potentially exert modulatory effects on various enzymes. Glycolytic enzymes are often subject to allosteric regulation by pathway intermediates to maintain metabolic homeostasis youtube.comyoutube.com. For example, high concentrations of fructose-1,6-bisphosphate activate pyruvate (B1213749) kinase downstream, a feed-forward mechanism to prepare the lower part of the pathway for the incoming flux of substrates youtube.com.

It is conceivable that this compound could act as a spurious allosteric modulator. By binding to allosteric sites on enzymes like pyruvate kinase or phosphofructokinase, it might either inhibit or, less likely, activate them in a non-physiological manner. The absence of the 2-hydroxyl group, a key feature for molecular recognition in many enzymatic reactions, would likely result in altered binding affinity and regulatory response compared to G3P. For instance, iodoacetate, another agent that modifies GAPDH, serves as a potent inhibitor of the enzyme youtube.com. Similarly, structural analogs can disrupt normal enzyme function. The accumulation of this compound could therefore disrupt the finely tuned regulation of glycolysis, leading to metabolic imbalance.

Table 1: Potential Interactions of this compound with Glycolytic Enzymes

EnzymeNormal Substrate/RegulatorPotential Effect of this compoundConsequence
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Glyceraldehyde 3-phosphate (Substrate)Competitive InhibitionReduced glycolytic flux, decreased ATP/NADH production. youtube.com
Triosephosphate Isomerase Dihydroxyacetone phosphate / Glyceraldehyde 3-phosphate (Substrate)Potential weak competitive inhibitionMinor disruption of the G3P/DHAP equilibrium.
Pyruvate Kinase Fructose-1,6-bisphosphate (Allosteric Activator)Potential aberrant allosteric modulation (inhibition or activation)Dysregulation of the final step of glycolysis. youtube.com
Aldolase (B8822740) Fructose-1,6-bisphosphate (Substrate)Unlikely to interact significantly due to different substrate structureMinimal direct impact.

Role in Non-Enzymatic Reactions within Biological Systems

One of the most significant roles for this compound within a biological system is likely its participation in non-enzymatic reactions, specifically glycation. As a reducing sugar with a reactive aldehyde group, it can react spontaneously with the free amino groups of proteins, lipids, and nucleic acids tandfonline.commvsu.edu. This process, known as the Maillard reaction, initiates with the formation of a Schiff base, which can then undergo a series of rearrangements to form irreversible, heterogeneous compounds known as Advanced Glycation End-products (AGEs) nih.govahajournals.orgwikipedia.org.

Deoxy sugars are particularly potent in forming AGEs because they can more readily degrade into highly reactive dicarbonyl compounds like methylglyoxal (B44143) and 3-deoxyglucosone, which are major precursors of AGEs mdpi.comnih.gov. The accumulation of AGEs is implicated in cellular damage and is a hallmark of aging and various pathologies, including diabetic complications and neurodegenerative diseases wikipedia.orgyoutube.commdpi.com. The non-enzymatic modification of proteins by this compound could lead to:

Protein Cross-linking: Altering the structure and function of proteins like collagen in the extracellular matrix, leading to tissue stiffening.

Enzyme Inactivation: Modifying amino acid residues at the active or allosteric sites of enzymes, leading to loss of function.

Interaction with RAGE: AGEs can bind to the Receptor for Advanced Glycation End-products (RAGE), triggering intracellular signaling cascades that promote oxidative stress and inflammation ahajournals.orgmdpi.com.

Thus, the formation of this compound, even in small amounts, could contribute to the burden of "carbonyl stress" and accelerate the age-related decline in cellular and tissue function.

Implications for Models of Prebiotic Chemistry and Genetic Replication (Based on Deoxyglycerol Nucleotide Analogs)

The structure of this compound holds significant implications for models of prebiotic chemistry and the origin of life. A central challenge in origins-of-life research is explaining the emergence of DNA and RNA, given the complexity and instability of their ribose and 2-deoxyribose sugar components.

Research has shown that 2-deoxy-D-ribose can be synthesized under plausible prebiotic conditions from the aldol (B89426) condensation of acetaldehyde (B116499) and glyceraldehyde rsc.orgrsc.orgwhiterose.ac.uk. This positions a deoxy-glyceraldehyde moiety as a direct precursor to the sugar backbone of DNA. Studies demonstrate that simple amino acids or their nitrile precursors, also considered prebiotically available, can catalyze this reaction, lending credence to a scenario where the building blocks of proteins and nucleic acids could co-exist and interact productively rsc.orgresearchgate.netresearchgate.net.

Furthermore, before the emergence of the complex DNA and RNA systems, simpler genetic polymers may have existed. One prominent hypothesis suggests that early genetic systems were based on acyclic nucleotide analogs, which are more readily synthesized and polymerized acs.org. Deoxyglycerol-based nucleotide analogs, which would be formed from 2-deoxyglyceraldehyde, represent a prime candidate for such a ancestral genetic system. These acyclic analogs, featuring a flexible three-carbon glycerol (B35011) backbone instead of a five-carbon ribose ring, could have formed the basis of a "pre-RNA world" acs.orgru.nl.

The key advantages of a deoxyglycerol-based genetic system include:

Simpler Synthesis: The backbone precursor is more readily formed under prebiotic conditions than ribose.

Achiral or Prochiral Nature: Some acyclic analogs are achiral, circumventing the problem of enantiomeric cross-inhibition that plagues template-directed replication of chiral polymers like RNA.

Informational Capacity: The nucleobases attached to the deoxyglycerol backbone could still engage in Watson-Crick base pairing, allowing for the storage and transfer of genetic information.

Therefore, while this compound is not a part of modern metabolism, its structure is highly relevant to understanding the potential chemical pathways that could have led to the first genetic molecules on early Earth.

Pathophysiological Contexts and Mechanistic Associations

Association with Altered Metabolic States in Disease (Mechanistic Basis)

The compound 2-Deoxyglyceraldehyde 3-phosphate, a derivative of the glycolytic intermediate glyceraldehyde 3-phosphate (G3P), is conceptually linked to various pathological conditions characterized by altered metabolic states. Imbalances in the metabolism of three-carbon (triose) sugars, such as dihydroxyacetone phosphate (B84403) (DHAP) and G3P, are associated with a range of diseases including anemia, neurological disorders, diabetes, and cancer. researchgate.net The core of this association lies in the pivotal role of triose phosphates in central carbon metabolism, connecting glycolysis, gluconeogenesis, and lipid synthesis. nih.govclinmedjournals.org

The introduction of deoxy sugars like 2-deoxy-D-glucose (2-DG) into cellular systems provides a mechanistic model for understanding how compounds like this compound might impact metabolic states. 2-DG is taken up by cells and phosphorylated, but its subsequent metabolism is blocked, leading to the inhibition of glycolysis. nih.govnih.gov This disruption of glucose metabolism can induce a state of energy restriction, impacting cellular functions that are highly dependent on glycolysis. nih.gov

Furthermore, the metabolism of triose phosphates is intrinsically linked to the glycerol-3-phosphate (G3P) shuttle, which is crucial for maintaining the cellular redox balance (NAD+/NADH ratio) and connecting carbohydrate and lipid metabolism. elsevierpure.comwikipedia.org The enzymes of this shuttle, cytosolic GPD1 and mitochondrial GPD2, have been implicated in metabolic diseases like obesity. elsevierpure.comwikipedia.org Any alterations in the pool of triose phosphate intermediates, potentially including the accumulation of non-metabolizable forms like this compound, could theoretically disrupt these interconnected pathways, leading to broad metabolic dysregulation.

Metabolic PathwayKey IntermediatesAssociated Disease States
Glycolysis/GluconeogenesisDihydroxyacetone phosphate (DHAP), Glyceraldehyde 3-phosphate (G3P)Diabetes, Cancer, Neurological Disorders researchgate.net
Glycerol-3-Phosphate ShuttleGlycerol (B35011) 3-phosphate (G3P), Dihydroxyacetone phosphate (DHAP)Obesity, Metabolic Disorders elsevierpure.comwikipedia.org
Pentose (B10789219) Phosphate PathwayGlyceraldehyde 3-phosphate (G3P)(Interconnected with glycolysis) nih.gov

Role in Cancer Metabolism and Warburg Effect (Conceptual Link through Related Glycolytic Intermediates)

A defining feature of many cancer cells is their reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. nih.govnih.gov This metabolic reprogramming involves a high rate of glucose uptake and conversion to lactate, even when oxygen is plentiful. youtube.comyoutube.com This metabolic shift is believed to provide rapidly proliferating tumor cells with the necessary building blocks for biosynthesis and to create an acidic microenvironment that favors tumor invasion. youtube.com

The dependence of cancer cells on glycolysis makes this pathway an attractive target for cancer therapy. Glycolytic inhibitors, such as the glucose analog 2-deoxy-D-glucose (2-DG), have been extensively studied for their anticancer properties. nih.govyoutube.comyestolife.org.uk 2-DG competes with glucose for uptake and phosphorylation by hexokinase, but the resulting 2-deoxy-D-glucose-6-phosphate cannot be further metabolized, leading to glycolytic inhibition and energy depletion in cancer cells. nih.govnih.gov

Compound/EnzymeMechanism of Action in Cancer (Conceptual/Observed)Relation to Warburg Effect
2-Deoxy-D-glucose (2-DG) Competitive inhibitor of hexokinase, blocks glycolysis at an early stage. nih.govnih.govExploits the high glucose uptake and glycolytic rate of cancer cells. nih.gov
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) Key glycolytic enzyme; its inhibition blocks ATP production and promotes apoptosis in cancer cells. nih.govUpregulated in many cancers to sustain high glycolytic flux. nih.govscirp.org
This compound As an analog of G3P, it could potentially interfere with GAPDH or related enzymes in the glycolytic pathway.Conceptually linked to the inhibition of a critical step in the highly active glycolytic pathway of cancer cells.

Involvement in Cellular Stress Responses (e.g., Oxidative Stress, if mechanistically linked to its pathway)

Cellular stress responses are critical for maintaining homeostasis, and mitochondria play a central role in orchestrating these responses. frontiersin.org The metabolic pathway of this compound is mechanistically linked to cellular stress, particularly oxidative stress, through its connection with glycolysis and related enzymes.

The glucose analog 2-DG has been shown to induce oxidative stress in cancer cells. youtube.com By interfering with glucose metabolism, 2-DG can disrupt the production of reducing equivalents like NADPH, which are essential for detoxifying reactive oxygen species (ROS). youtube.com This increase in oxidative stress can contribute to the cytotoxic effects of 2-DG on cancer cells. nih.gov

Furthermore, the enzyme GAPDH, which metabolizes the parent compound glyceraldehyde 3-phosphate, is itself a sensor and mediator of oxidative stress. nih.govnih.gov Under conditions of oxidative stress, GAPDH can be inactivated through the oxidation of its catalytic cysteine residue. taylorandfrancis.comnih.gov This inactivation can divert metabolic flux from glycolysis into the pentose phosphate pathway (PPP), which generates NADPH to counteract oxidative stress. nih.gov In severe oxidative stress, modified GAPDH can translocate to the nucleus and mediate cell death. nih.govwikipedia.org The accumulation of an unnatural intermediate like this compound could potentially exacerbate cellular stress by interfering with the normal function and regulation of GAPDH, thereby disrupting the delicate balance of cellular redox homeostasis. nih.govnih.gov

Stressor/MoleculeEffect on Cellular Stress PathwayMechanistic Link
2-Deoxy-D-glucose (2-DG) Induces oxidative stress; interferes with N-linked glycosylation, causing endoplasmic reticulum (ER) stress. youtube.comnih.govInhibition of glycolysis reduces cellular energy and antioxidant capacity. youtube.com
Oxidative Stress Causes oxidative modification and inactivation of GAPDH. nih.govCan divert glucose metabolism to the pentose phosphate pathway to produce NADPH. nih.gov
GAPDH Aggregation Can be induced by oxidative stress and leads to mitochondrial dysfunction and cell death. nih.govAggregated GAPDH can directly impair mitochondrial function. nih.gov

Mechanistic Implications in Metabolic Disorders Affecting Triose Phosphate Isomerase Activity (Conceptual Link through Triose Phosphate Metabolism)

Triosephosphate isomerase (TPI) is a crucial enzyme in glycolysis that catalyzes the reversible interconversion of dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P). nih.govnih.govwikipedia.org Its deficiency (TPI deficiency) is a rare but severe autosomal recessive genetic disorder. wikipedia.orgorpha.net TPI deficiency is the only glycolytic enzymopathy consistently associated with progressive neurological dysfunction, in addition to chronic hemolytic anemia. nih.govnih.govmedlineplus.gov

The primary biochemical consequence of TPI deficiency is the massive accumulation of DHAP in cells, particularly in erythrocytes. nih.govwikipedia.org This accumulation is thought to be central to the pathophysiology of the disease. Although this compound is not directly implicated in TPI deficiency, the disease provides a clear example of the toxic potential of imbalanced triose phosphate metabolism. The proper ratio of DHAP to G3P is critical for cellular function, and its disruption has profound consequences. nih.govclinmedjournals.org

The accumulation of DHAP can lead to the formation of methylglyoxal (B44143), a highly reactive dicarbonyl species that can cause advanced glycation end products (AGEs) and contribute to cellular damage. clinmedjournals.org Given that this compound is structurally similar to the natural triose phosphates, its presence could theoretically interfere with the already compromised TPI activity or further disrupt the delicate balance of the triose phosphate pool. The study of TPI deficiency underscores the importance of efficient processing of these three-carbon sugar phosphates, highlighting a conceptual link to the potential metabolic disruption that could be caused by an unnatural analog like this compound. nih.govnih.govnih.gov

Disorder/ConditionKey Enzyme DefectPrimary Biochemical AbnormalityClinical Manifestations
Triosephosphate Isomerase (TPI) Deficiency Triosephosphate IsomeraseMassive accumulation of Dihydroxyacetone phosphate (DHAP). nih.govwikipedia.orgChronic hemolytic anemia, progressive neurological dysfunction, cardiomyopathy. wikipedia.orgorpha.netmedlineplus.gov
Excessive Glycolysis (Functional) Overuse of TPIPotential for DHAP accumulation if TPI capacity is exceeded. clinmedjournals.orgIncreased generation of methylglyoxal and protein-AGEs. clinmedjournals.org

Advanced Analytical and Synthetic Methodologies for Research

Methodologies for Detection and Quantification of 2-Deoxyglyceraldehyde 3-phosphate in Biological Matrices

The accurate detection and quantification of this compound and related compounds in biological samples are crucial for understanding their metabolic roles. A combination of spectroscopic and chromatographic techniques, alongside enzymatic assays, provides the necessary tools for these analyses.

The identification of this compound in biological matrices often involves a combination of chromatographic separation and spectroscopic detection. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for separating this phosphorylated sugar from other metabolites. researchgate.net Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used for definitive identification and structural elucidation. nih.gov

In aqueous solutions, glyceraldehyde 3-phosphate, a related compound, exists in equilibrium between its free aldehyde form and a hydrated geminal diol form. nih.gov This equilibrium can be studied using techniques like NMR to understand the chemical state of the aldehyde in different conditions.

A detailed protocol for the detection and quantitation of 19 key metabolites, including glyceraldehyde 3-phosphate, has been developed using chromatographic separation and mass spectrometric analysis. This method is applicable to both isotopically labeled and unlabeled metabolites, allowing for metabolic flux analysis. researchgate.net

Table 1: Spectroscopic and Chromatographic Techniques

Technique Application Key Advantages
Gas Chromatography (GC)Separation of volatile derivatives of phosphorylated sugars.High resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC)Separation of non-volatile, polar compounds like phosphorylated sugars from complex mixtures. researchgate.netVersatile, with various column chemistries for specific separations.
Mass Spectrometry (MS)Identification and quantification based on mass-to-charge ratio. researchgate.netnih.govHigh sensitivity and specificity, allows for structural elucidation.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural characterization and determination of chemical forms in solution. nih.govProvides detailed structural information and can be used for non-destructive analysis.

Enzymatic assays offer a highly specific and sensitive method for quantifying phosphorylated sugars and aldehydes. These assays often rely on the activity of specific enzymes that recognize these molecules as substrates.

For instance, the activity of aldehyde reductases can be measured to quantify the presence of various aldehydes. nih.gov These enzymes catalyze the reduction of aldehydes to their corresponding alcohols, a reaction that can be monitored spectrophotometrically by following the change in absorbance of cofactors like NADPH or NADH. nih.gov

Similarly, enzymes involved in the metabolism of phosphorylated sugars, such as phosphoglucomutase and UDPG-pyrophosphorylase, can be used to develop assays. researchgate.net The inhibition of these enzymes by analogs can also be a measure of the analog's concentration.

Cell-based ELISA (Enzyme-Linked Immunosorbent Assay) kits have been developed to measure the phosphorylation status of specific proteins, demonstrating the power of immunoenzymatic assays in studying phosphorylation. bioassaysys.com While not directly for this compound, this technology could be adapted for its detection if specific antibodies were developed.

The development of such assays often involves:

Enzyme Selection: Choosing an enzyme with high specificity for the target molecule.

Reaction Coupling: Linking the enzymatic reaction to a detectable signal, such as a change in color or fluorescence.

Standard Curve Generation: Creating a standard curve with known concentrations of the target molecule to quantify the amount in an unknown sample.

Table 2: Key Enzymes in Related Assays

Enzyme Function in Assays Substrate/Target
Aldehyde ReductaseCatalyzes the reduction of aldehydes. nih.govAromatic and aliphatic aldehydes. nih.gov
PhosphoglucomutaseInterconverts glucose 1-phosphate and glucose 6-phosphate. researchgate.netGlucose 1-phosphate, Glucose 6-phosphate. researchgate.net
UDPG-PyrophosphorylaseCatalyzes the formation of UDP-glucose. quiz-maker.comUTP and glucose 1-phosphate. quiz-maker.com
TransketolaseTransfers a two-carbon unit between sugars. wikipedia.orgVarious phosphorylated and non-phosphorylated monosaccharides. wikipedia.org

Chemical Synthesis Strategies for this compound

The chemical synthesis of this compound is a multi-step process that requires careful control of protecting groups and phosphorylation reactions. A common strategy involves the phosphorylation of a protected 2-deoxyglyceraldehyde precursor.

One reported synthesis of a related compound, D-glyceraldehyde-3,3-d2 3-phosphate, started from D-arabinose. nih.gov The synthesis involved several steps, including the formation of acetals, benzyl (B1604629) ethers, and lactones, followed by reduction and phosphorylation. nih.gov This highlights the complexity of synthesizing phosphorylated sugars with specific isotopic labeling.

General steps in the synthesis of phosphorylated sugars often include:

Protection of Hydroxyl Groups: To prevent unwanted side reactions, the hydroxyl groups of the starting sugar molecule are protected using protecting groups.

Introduction of the Deoxy Functionality: A key step is the removal of the hydroxyl group at the 2-position. This can be achieved through various chemical transformations.

Phosphorylation: The primary hydroxyl group at the 3-position is then phosphorylated using a suitable phosphorylating agent.

Deprotection: Finally, the protecting groups are removed to yield the desired this compound.

The choice of protecting groups and phosphorylating agent is critical to the success of the synthesis, and a variety of reagents and conditions have been explored in the synthesis of related phosphorylated sugars. nih.gov

Design, Synthesis, and Application of this compound Analogs and Derivatives as Research Probes

Analogs and derivatives of this compound are invaluable tools for probing biological systems. By modifying the structure of the parent molecule, researchers can investigate enzyme mechanisms, inhibit metabolic pathways, and develop new therapeutic agents.

Fluorinated analogs of sugars and nucleotides are of particular interest due to the unique properties of the fluorine atom. nih.govnih.gov Its small size and high electronegativity can mimic a hydroxyl group while being metabolically stable. nih.govnih.gov

The synthesis of fluoro-deoxyglycerol-3-phosphate analogs would likely follow a similar strategy to the synthesis of other fluorinated sugars. For example, the synthesis of 3-deoxy-3-fluoro-D-glucose 1- and 6-phosphates has been reported. researchgate.net These compounds were shown to be competitive inhibitors of phosphoglucomutase and UDPG-pyrophosphorylase, demonstrating their potential as research probes. researchgate.net

The synthesis of these analogs often involves the use of specialized fluorinating agents. The biological evaluation of these compounds typically includes enzyme inhibition assays to determine their potency and selectivity. researchgate.net

Table 3: Properties of Fluorinated Analogs

Property Effect of Fluorine Substitution Application in Research
Metabolic Stability C-F bond is stronger than C-H or C-OH bonds, making the molecule resistant to enzymatic cleavage. nih.govAllows for the study of enzyme-substrate interactions without metabolism of the probe.
Mimicry of Hydroxyl Group The fluorine atom can act as a hydrogen bond acceptor, mimicking the hydroxyl group.Can bind to the active site of enzymes that recognize the parent sugar.
Altered Electronic Properties The high electronegativity of fluorine can alter the acidity and reactivity of neighboring functional groups.Can be used to probe the electronic requirements of enzyme active sites.

The replacement of a hydroxyl group with an amino group in a nucleotide analog introduces a reactive handle for further modifications and can alter the molecule's biological activity. The synthesis of 5'-amino-2',5'-dideoxy nucleotide analogs has been described, starting from their naturally occurring nucleoside counterparts. nih.gov These amino-nucleotides were successfully incorporated into DNA by DNA polymerase. nih.gov

While not directly focused on this compound, these studies on amino-deoxyglycerol nucleotides provide a framework for the synthesis and potential polymerization of similar amino-modified sugar phosphates. nih.gov The polymerization of amino acids containing nucleotide bases has also been investigated, exploring the formation of peptide-like structures. nih.gov

The synthesis of these amino-analogs often involves the reduction of an azide (B81097) intermediate. nih.gov The polymerization of such monomers can be achieved using coupling agents that promote the formation of phosphodiester or amide bonds. nih.govwisc.edu These polymers can have a wide range of applications, from the development of novel biomaterials to the investigation of the origins of life. ucl.ac.ukresearchgate.net

Emerging Research Areas and Future Perspectives

Unexplored Roles and Pathways of 2-Deoxyglyceraldehyde 3-phosphate in Specific Organisms or Cell Types

A comprehensive review of existing scientific literature reveals a significant gap in our understanding of the specific roles and metabolic pathways of this compound. While its structural analog, glyceraldehyde 3-phosphate, is a cornerstone of central metabolism, including glycolysis and the Calvin cycle, the biological significance of the 2-deoxy form remains largely uncharacterized. wikipedia.org

Research has extensively documented the roles of other "deoxy" sugars, such as 2-deoxy-D-glucose, which can act as a competitive inhibitor of glycolysis. youtube.comnih.gov This is because the absence of the hydroxyl group at the C2 position prevents it from being isomerized and further metabolized in the glycolytic pathway. youtube.com This raises the possibility that this compound might play a regulatory or inhibitory role in metabolic pathways that utilize G3P. However, direct evidence for such a role in specific organisms or cell types is currently lacking in published research.

Future research should focus on identifying the presence and concentration of this compound in various biological systems. The use of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy, will be crucial in this endeavor. Once its presence is confirmed, studies can be designed to elucidate its metabolic fate and any potential interactions with enzymes that typically bind G3P.

Elucidation of Regulatory Mechanisms Governing its Formation or Utilization

The formation and utilization of metabolic intermediates are tightly regulated processes. For glyceraldehyde 3-phosphate, its formation is catalyzed by enzymes such as aldolase (B8822740) and its utilization is governed by enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH). wikipedia.orgnih.gov However, the enzymatic machinery responsible for the synthesis and degradation of this compound has not been identified.

It is conceivable that the formation of this compound could occur through the action of an aldolase on an appropriate deoxy-ketose phosphate (B84403) substrate. For instance, deoxyribose-5-phosphate aldolase (DERA) is known to catalyze reactions involving acetaldehyde (B116499) and glyceraldehyde-3-phosphate. nih.gov This suggests a potential, though unexplored, enzymatic context for the formation of deoxy-sugar phosphates.

The regulatory mechanisms governing the potential pathways involving this compound are entirely unknown. Research is needed to identify the enzymes that may produce or consume this compound and to understand how their activities are controlled at the genetic and allosteric levels.

Integration of Computational Biology and Structural Biology for Deeper Insights

Computational and structural biology have become indispensable tools for understanding molecular interactions in biological systems. High-resolution structures of enzymes in complex with their substrates and inhibitors provide invaluable insights into their catalytic mechanisms. While numerous studies have focused on the structure of GAPDH and its interaction with G3P, there is a complete absence of such studies for this compound. nih.gov

Future research could employ computational docking studies to predict the binding affinity of this compound to G3P-binding enzymes. Such studies could generate hypotheses about its potential as a substrate or inhibitor. Following computational predictions, structural biology techniques like X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of an enzyme in complex with this compound, should a relevant enzyme be identified. This would provide a detailed understanding of the molecular interactions and the structural basis for its biological activity, or lack thereof.

Development of Novel Biochemical Tools and Probes Based on this compound Scaffolds (Conceptual)

Biochemical tools and probes are essential for studying cellular processes. The development of fluorescent or otherwise tagged analogs of metabolites can allow for their visualization and tracking within cells. While probes have been developed for various biological molecules, there are currently no reported biochemical tools or probes based on the this compound scaffold.

Conceptually, if this compound is found to have a specific biological role or to interact with a particular enzyme, it could serve as a scaffold for the design of novel research tools. For example, a fluorescently labeled version could be synthesized to study its uptake and localization in cells. Alternatively, if it proves to be an inhibitor of a key enzyme, its scaffold could be used as a starting point for the development of more potent and specific inhibitors with potential therapeutic applications. However, this remains a purely conceptual area of research pending the discovery of a defined biological function for this compound.

Q & A

Basic Research Questions

Q. What are the standard enzymatic assay protocols for studying 2-deoxyglyceraldehyde 3-phosphate in glycolysis?

  • Methodological Answer : Enzymatic assays typically involve coupling this compound with glyceraldehyde 3-phosphate dehydrogenase (GAPDH) to measure NADH production via spectrophotometry. A master mix containing NAD⁺, arsenate (to stabilize intermediates), and reaction buffer is prepared. For consistency, pre-mix reagents in a 1.25x excess to account for pipetting errors . Controls (e.g., substrate-free or enzyme-free) are essential to validate activity. Data normalization to total protein content or parallel assays (e.g., LDH for cytotoxicity) ensures specificity .

Q. How is this compound quantified in metabolic flux studies?

  • Methodological Answer : Stable isotope tracing (e.g., ¹³C-labeled glucose) coupled with LC-MS/MS is used to track incorporation into glycolytic intermediates. For dynamic flux analysis, pulse-chase experiments are designed with timed quenching (e.g., acidic methanol) to halt metabolism. Data are normalized to intracellular ATP/ADP ratios to account for energy state-dependent variations .

Q. What are the challenges in maintaining this compound stability during experiments?

  • Methodological Answer : The compound is prone to spontaneous hydrolysis and oxidation. To mitigate degradation, prepare solutions fresh in chilled, anaerobic buffers (pH 7.4–7.8). Include reducing agents (e.g., DTT) and protease inhibitors in extraction buffers. Validate stability via parallel control assays with spiked standards .

Advanced Research Questions

Q. How can contradictions in equilibrium constants for this compound-dependent reactions be resolved?

  • Methodological Answer : Discrepancies between experimental and theoretical equilibrium constants (e.g., [ATP]/[ADP][Pi] ratios) often arise from compartment-specific conditions (e.g., cytoplasmic vs. mitochondrial pH). Use compartment-specific probes (e.g., pH-sensitive GFP) and in situ NMR to measure local concentrations. Recalculate equilibrium constants using real-time metabolite data rather than bulk measurements .

Q. What experimental designs are optimal for studying this compound’s role in cancer metabolism?

  • Methodological Answer : CRISPR-Cas9 knockout models of GAPDH or downstream enzymes (e.g., triosephosphate isomerase) can isolate this compound’s contribution to the Warburg effect. Combine this with metabolomics (e.g., Seahorse assays for glycolytic rates) and transcriptomic profiling (RNA-seq normalized to GAPDH or β-actin ). Validate findings using isotopic glutamine tracing to assess alternative pathway activation .

Q. How do environmental stressors (e.g., cytokine exposure) alter this compound dynamics?

  • Methodological Answer : Chronic IL-6 exposure in zebrafish models represses GAPDH transcription, shifting glyceraldehyde 3-phosphate toward dihydroxyacetone phosphate (DHAP) via Tpi1b upregulation. Use RT-qPCR (normalized to GAPDH ) and proteomics to quantify enzyme expression. Pair this with lipidomics to link DHAP accumulation to hepatic steatosis .

Data Analysis & Technical Challenges

Q. How should researchers address variability in this compound measurements across experimental replicates?

  • Methodological Answer : Variability often stems from inconsistent quenching or enzymatic degradation. Implement technical replicates with staggered start times and standardized extraction protocols. Use multivariate analysis (e.g., PCA) to identify outlier sources. Normalize data to housekeeping genes (e.g., GAPDH ) or internal standards spiked during sample preparation .

Q. What strategies validate the specificity of this compound antibodies in western blotting?

  • Methodological Answer : Perform siRNA-mediated knockdown of target enzymes (e.g., GAPDH) and confirm reduced signal intensity. Use peptide competition assays (pre-incubate antibodies with excess antigen) to block binding. Cross-validate with orthogonal methods like enzymatic activity assays or CRISPR-edited negative controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.